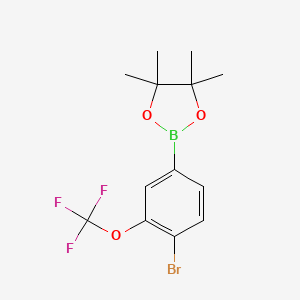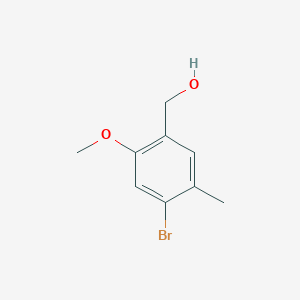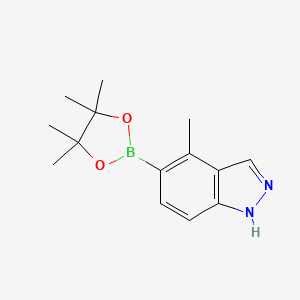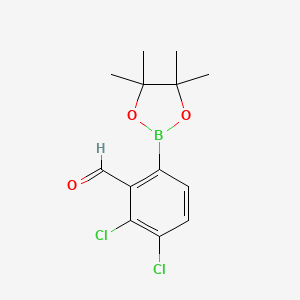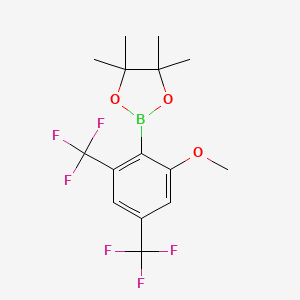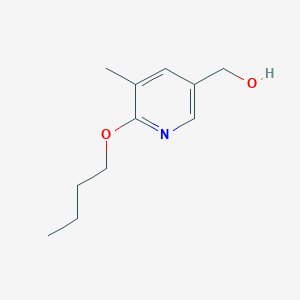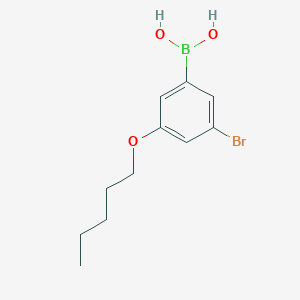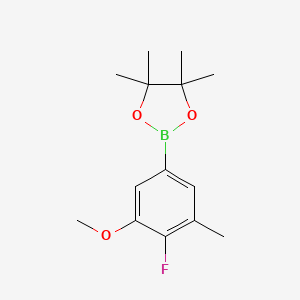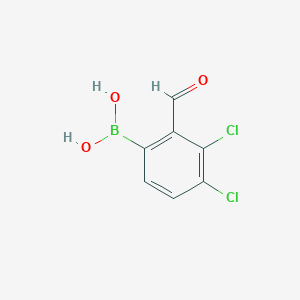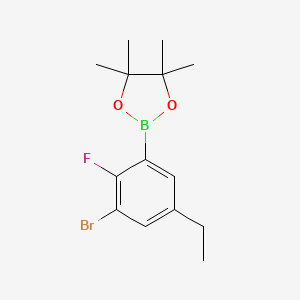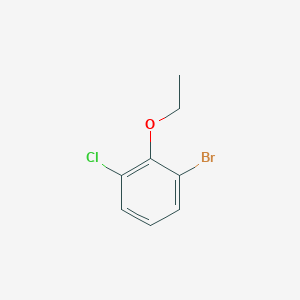
1-Bromo-3-chloro-2-ethoxy-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-chloro-2-ethoxy-benzene is a derivative of bromochlorobenzenes, which are mixed aryl halides (aryl chloride and aryl bromide) consisting of bromine and chlorine as substituents on a benzene ring . The molecular formula of this compound is C8H8BrClO .
Chemical Reactions Analysis
Bromochlorobenzenes undergo various chemical reactions. For example, 1-Bromo-3-chlorobenzene undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C and is strongly accelerated by electron-withdrawing substituents . It also acts as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Nanotechnology Applications
A review on Benzene-1,3,5-tricarboxamide highlights its importance in supramolecular chemistry and nanotechnology due to its simple structure and self-assembly behavior, enabling applications ranging from polymer processing to biomedical applications (Cantekin, de Greef, & Palmans, 2012). This illustrates the potential of structurally simple compounds for advanced scientific applications.
Environmental Pollution and Health Assessment
Research on Polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) discusses their occurrence as contaminants in brominated flame retardants and their toxicological similarities to other halogenated compounds, indicating the importance of understanding the environmental and health impacts of organohalogen compounds (Mennear & Lee, 1994). This context could be relevant for assessing the environmental behavior and risks of 1-Bromo-3-chloro-2-ethoxy-benzene.
Innovative Flame Retardants
A review of novel brominated flame retardants in indoor environments sheds light on the occurrence, risks, and need for further research on these compounds, which are used in consumer goods and industrial applications (Zuiderveen, Slootweg, & de Boer, 2020). This suggests a growing interest and concern regarding the use and impact of brominated organic compounds, which could include compounds like this compound.
Biodegradation and Environmental Fate
Studies on the fate processes of chlorobenzenes in soil and potential remediation strategies review the degradation pathways and remediation techniques for environmental pollutants (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017). Understanding the biodegradation and environmental fate of chlorinated and brominated compounds is crucial for developing effective environmental management strategies.
Wirkmechanismus
Target of Action
The primary target of 1-Bromo-3-chloro-2-ethoxy-benzene is the benzene ring, a cyclic compound with delocalized pi electrons . The benzene ring is particularly stable due to its aromaticity, which it seeks to maintain during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . This process involves two steps:
- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound can participate in various biochemical pathways, including the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This product can be used in further reactions, depending on the specific requirements of the chemical synthesis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign .
Safety and Hazards
1-Bromo-3-chloro-2-ethoxy-benzene is classified under GHS07 for safety. It is a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Biochemische Analyse
Biochemical Properties
It is known that bromo- and chloro-benzenes can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially allow 1-Bromo-3-chloro-2-ethoxy-benzene to interact with various enzymes, proteins, and other biomolecules in the cell.
Molecular Mechanism
It is known that bromo- and chloro-benzenes can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.
Eigenschaften
IUPAC Name |
1-bromo-3-chloro-2-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRROMSFWTJFXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

